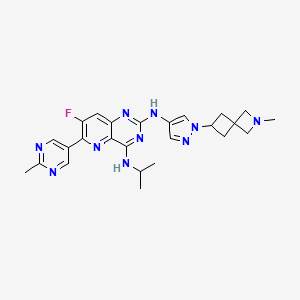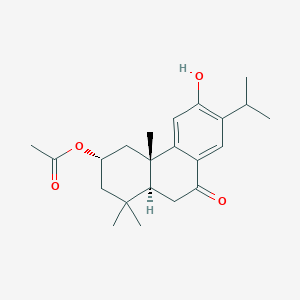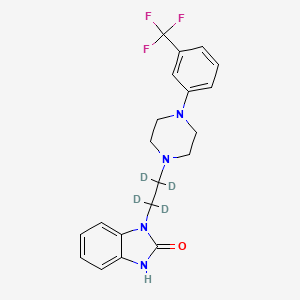
Antimalarial agent 19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimalarial agent 19 is a novel compound developed to combat malaria, a life-threatening disease caused by Plasmodium parasites. This compound has shown promising results in preclinical studies, demonstrating potent antimalarial activity against various strains of Plasmodium falciparum, the most virulent malaria parasite .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 19 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final modifications to enhance antimalarial activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to streamline production .
化学反应分析
Types of Reactions: Antimalarial agent 19 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to enhance activity.
Reduction: Reduction of certain groups to improve stability.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Major Products Formed:
科学研究应用
Antimalarial agent 19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and potential use in combination therapies.
Medicine: Explored as a potential treatment for malaria, with ongoing clinical trials to assess its efficacy and safety.
Industry: Utilized in the development of new antimalarial drugs and formulations.
作用机制
The mechanism of action of antimalarial agent 19 involves targeting the Plasmodium parasite’s metabolic pathways. The compound binds to specific enzymes, inhibiting their activity and disrupting the parasite’s ability to replicate. Key molecular targets include:
Heme detoxification pathway: Inhibition of heme polymerase, leading to the accumulation of toxic heme.
Protein synthesis: Interference with ribosomal function, preventing protein synthesis.
相似化合物的比较
Chloroquine: A widely used antimalarial with a different mechanism of action.
Artemisinin: A potent antimalarial derived from the sweet wormwood plant.
Quinine: An alkaloid used historically for malaria treatment.
Antimalarial agent 19 stands out due to its novel structure and unique mode of action, making it a promising candidate for future antimalarial therapies.
属性
分子式 |
C22H33Cl2N5S |
|---|---|
分子量 |
470.5 g/mol |
IUPAC 名称 |
2-N-tert-butyl-4-N-[3-(dimethylamino)propyl]-6-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C22H31N5S.2ClH/c1-15-8-10-16(11-9-15)18-14-17-19(28-18)20(23-12-7-13-27(5)6)25-21(24-17)26-22(2,3)4;;/h8-11,14H,7,12-13H2,1-6H3,(H2,23,24,25,26);2*1H |
InChI 键 |
ZNYGZYXFJVIZLI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC(=N3)NC(C)(C)C)NCCCN(C)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)

![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)






![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)

![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)
